methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a methyl ester group. The presence of a fluorine atom in the quinazolinone ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the methyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The fluorine atom in the quinazolinone ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinazolinone ring.
Scientific Research Applications
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the piperidine ring further enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (7-fluoro-4-oxoquinazolin-3(4H)-yl)acetate
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Methyl 5-fluoro-2-methoxyisonicotinate
Uniqueness
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 345.37 g/mol
- LogP: 2.8754 (indicates moderate lipophilicity)
- Hydrogen Bond Acceptors: 5
- Hydrogen Bond Donors: 2
- Polar Surface Area: 57.316 Ų
This compound is believed to interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Its activity may be attributed to its structural similarity to known pharmacological agents, particularly those affecting the central nervous system and inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related quinazolinone derivatives showed potent antibacterial activity against a range of pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.005 - 0.020 mg/mL |
Pseudomonas aeruginosa | 0.010 - 0.050 mg/mL |
These findings suggest that the compound may possess similar antimicrobial efficacy, potentially making it a candidate for further development in treating infections.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Preliminary studies have indicated that derivatives with similar frameworks can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
Neuropharmacological Activity
Given its piperidine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those modulating serotonin and dopamine pathways. This could imply that this compound might influence mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Studies : A study published in MDPI highlighted the antibacterial activity of quinazolinone derivatives, showing promising results against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Neuropharmacological Research : Research conducted on piperidine derivatives indicated their potential as antidepressants by modulating serotonin receptors .
- Inflammatory Response : A recent investigation into similar quinazolinone compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .
Properties
Molecular Formula |
C19H22FN3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H22FN3O4/c1-12-21-16-4-3-14(20)10-15(16)19(26)23(12)11-17(24)22-7-5-13(6-8-22)9-18(25)27-2/h3-4,10,13H,5-9,11H2,1-2H3 |
InChI Key |
YIFHIUUECDUQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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